Technical Whitepaper: 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine in Advanced API Synthesis and Formulations
Technical Whitepaper: 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine in Advanced API Synthesis and Formulations
Prepared by: Senior Application Scientist Target Audience: Drug Development Professionals, Formulation Scientists, and Synthetic Chemists
Executive Summary & Nomenclature Clarification
In the landscape of modern drug delivery and active pharmaceutical ingredient (API) synthesis, bifunctional and trifunctional building blocks are critical. This whitepaper provides an in-depth technical analysis of CAS 19780-85-9 .
A critical note on nomenclature: While occasionally misreferenced in upstream literature as a piperazine derivative (e.g., "3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol"), the CAS registry number 19780-85-9 definitively corresponds to 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine [1]. This molecule features a piperidine core (a single nitrogen heterocycle) rather than a piperazine core (a dual nitrogen heterocycle).
This structural distinction is paramount. The presence of a single tertiary amine embedded within the piperidine ring, flanked by two primary hydroxyl groups of asymmetric chain lengths (ethyl and propyl), provides a highly specific pKa profile and steric environment. These properties make it an exceptional precursor for synthesizing ionizable lipids used in lipid nanoparticles (LNPs) and poly(beta-amino ester)s (PBAEs) for nucleic acid delivery[2].
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical baseline of CAS 19780-85-9 is essential for predicting its behavior in organic synthesis and aqueous physiological environments. The tertiary amine acts as a proton sponge at slightly acidic pH, while the terminal primary alcohols offer unhindered sites for esterification, etherification, or polymerization[3].
Quantitative Data Summary
| Property | Value | Clinical / Synthetic Implication |
| Chemical Name | 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine | Defines the asymmetric diol and tertiary amine core. |
| CAS Number | 19780-85-9 | Definitive identifier for regulatory and procurement tracking[3]. |
| Molecular Formula | C₁₀H₂₁NO₂ | Dictates stoichiometric calculations in macromolecular synthesis[4]. |
| Molecular Weight | 187.28 g/mol | Low molecular weight ensures high atom economy during conjugation[1]. |
| Melting Point | 46.0 °C to 51.0 °C | Solid at room temperature; requires gentle heating or dissolution in organic solvents for liquid-phase reactions[3]. |
| XLogP3 | 0.4 | Highly hydrophilic; necessitates non-polar derivatization for lipidic applications[2]. |
| Topological Polar Surface Area (TPSA) | 43.7 Ų | Optimal for membrane interaction post-functionalization[2]. |
Mechanistic Role in Drug Development
The architectural value of CAS 19780-85-9 lies in its orthogonal reactivity.
Precursor for Ionizable Lipids
In mRNA vaccine technology, ionizable lipids require a hydrophilic, pH-responsive headgroup and lipophilic tails. The piperidine nitrogen of CAS 19780-85-9 serves as the pH-responsive sensor. At physiological pH (7.4), the lipid remains neutral, minimizing systemic toxicity. Within the acidic environment of an endosome (pH ~5.5), the piperidine nitrogen protonates, driving electrostatic interactions with the anionic endosomal membrane and facilitating mRNA release into the cytosol.
Workflow for the synthesis of ionizable lipids using CAS 19780-85-9 as a bifunctional core.
Poly(beta-amino ester) (PBAE) Synthesis
PBAEs are biodegradable polymers synthesized via Michael addition. The diol groups of CAS 19780-85-9 can be pre-functionalized, or the molecule can be used as an end-capping agent to tune the terminal charge of the polymer chain, directly influencing the polymer's ability to condense DNA or RNA.
Michael addition polymerization pathway utilizing the amino-diol core to generate PBAEs.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower researchers to troubleshoot and adapt the workflow.
Protocol 1: Selective Diesterification of the Amino-Diol Core
Objective: Synthesize a lipophilic diester intermediate for LNP formulation by reacting CAS 19780-85-9 with an aliphatic acyl chloride.
Causality & Rationale: The tertiary amine in the piperidine ring is a moderate base. During esterification with an acyl chloride, hydrochloric acid (HCl) is generated. Without an auxiliary base, the piperidine nitrogen will rapidly protonate, forming a highly insoluble hydrochloride salt that crashes out of the organic solvent, stalling the reaction. We utilize N,N-Diisopropylethylamine (DIPEA) because its severe steric bulk prevents it from acting as a competitive nucleophile, while it efficiently scavenges HCl to keep the piperidine core in its reactive free-base state.
Step-by-Step Procedure:
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System Preparation: Flame-dry a 100 mL round-bottom flask. Purge with argon gas to eliminate ambient moisture, which would otherwise hydrolyze the acyl chloride into an unreactive carboxylic acid.
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Substrate Dissolution: Dissolve 10.0 mmol (1.87 g) of CAS 19780-85-9[3] in 50 mL of anhydrous dichloromethane (DCM).
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Base Addition: Add 25.0 mmol (4.35 mL) of DIPEA (2.5 equivalents). The 0.5 eq excess ensures complete neutralization of the generated acid.
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Catalyst Introduction: Add 1.0 mmol (122 mg) of 4-Dimethylaminopyridine (DMAP). Mechanistic Insight: DMAP acts as a nucleophilic catalyst. It attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, drastically accelerating the acylation of the primary hydroxyl groups.
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Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 22.0 mmol of the target aliphatic acyl chloride (e.g., linoleoyl chloride) over 30 minutes. The low temperature controls the exothermic acylation and suppresses side-product formation.
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Propagation: Remove the ice bath. Allow the mixture to warm to 20-25 °C and stir continuously for 12 hours.
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Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the organic (bottom) layer. Wash the organic layer with 30 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Analytical Validation via LC-MS
Objective: Confirm the successful dual-functionalization and assess the purity of the synthesized lipid.
Causality & Rationale: The starting material (CAS 19780-85-9) is highly polar (XLogP 0.4)[2], while the diesterified product is extremely lipophilic. A standard C18 reverse-phase column coupled with a steep solvent gradient is required to elute both the unreacted core (early elution) and the final product (late elution) within a single analytical run. Formic acid is added to the mobile phase to ensure the piperidine nitrogen is protonated, guaranteeing strong signal intensity in positive-mode Electrospray Ionization (ESI+).
Step-by-Step Procedure:
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Sample Preparation: Dilute the purified lipid product to 1 mg/mL in LC-MS grade Methanol.
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Chromatographic Setup: Equip the LC system with a C18 column (50 x 2.1 mm, 1.7 µm particle size).
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Mobile Phase Configuration:
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Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
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Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
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Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Hold at 95% B for 1.0 minute to wash the column.
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Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Monitor for the exact mass of the
adduct corresponding to the theoretical mass of the diesterified product. An absence of the 188.16 peak[2] confirms the complete consumption of the CAS 19780-85-9 starting material.
References
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PubChem. "1-(2-Hydroxyethyl)-4-piperidinepropanol | C10H21NO2 | CID 88244". National Center for Biotechnology Information. [1]
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TCI Chemicals. "1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine | 19780-85-9". Tokyo Chemical Industry Co., Ltd. [3]
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PubChemLite. "19780-85-9 (C10H21NO2) - Structural Information and Predicted Collision Cross Section". Université du Luxembourg. (Data aggregated via PubChemLite)[2]
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Fisher Scientific. "1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine 98.0+%, TCI America". [5]
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Santa Cruz Biotechnology. "1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine | CAS 19780-85-9 | SCBT". [4]
Sources
- 1. 1-(2-Hydroxyethyl)-4-piperidinepropanol | C10H21NO2 | CID 88244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 19780-85-9 (C10H21NO2) [pubchemlite.lcsb.uni.lu]
- 3. 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine | 19780-85-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine | CAS 19780-85-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
